

2,4-Dibromo-5-fluoroanisole CAS number and spectral data

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Compound of Interest

Compound Name: 2,4-Dibromo-5-fluoroanisole

Cat. No.: B1314950

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In-Depth Technical Guide: 2,4-Dibromo-5-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4-Dibromo-5-fluoroanisole**, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.^[1]

Chemical Identity and Properties

2,4-Dibromo-5-fluoroanisole, identified by the CAS number 861928-16-7, is a substituted anisole derivative.^{[2][3][4][5]} The strategic placement of two bromine atoms and a fluorine atom on the benzene ring, along with the methoxy group, imparts unique reactivity and makes it a valuable intermediate for complex molecular architectures.^[1]

Table 1: Physicochemical Properties of **2,4-Dibromo-5-fluoroanisole** and Related Compounds

Property	2,4-Dibromo-5-fluoroanisole	2,4-Dibromoanisole	2-Bromo-5-fluoroanisole	4-Bromo-2-fluoroanisole
CAS Number	861928-16-7[2] [3][4][5]	21702-84-1[6]	450-88-4	2357-52-0[7]
Molecular Formula	C ₇ H ₅ Br ₂ FO[2]	C ₇ H ₆ Br ₂ O[6]	C ₇ H ₆ BrFO	C ₇ H ₆ BrFO[7]
Molecular Weight	283.92 g/mol [2]	265.93 g/mol [6]	205.02 g/mol	205.03 g/mol [8]
Boiling Point	Not available	Not available	143-145 °C/760 mmHg	208 °C[8]
Density	Not available	Not available	1.5983 g/mL at 25 °C	Not available
Purity	Typically ≥99% [3]	Not available	99%	Not available

Spectral Data

While specific, experimentally verified spectral data for **2,4-Dibromo-5-fluoroanisole** is not readily available in the public domain, the following sections provide predicted data and data from structurally similar compounds to aid in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum of **2,4-Dibromo-5-fluoroanisole** is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns will be influenced by the positions of the bromine and fluorine substituents. For comparison, the ¹H NMR spectrum of the related compound 2-Bromo-4-fluoroanisole shows distinct signals for its aromatic protons.[9] Similarly, spectra for 3-Bromo-5-fluoroanisole are also available for reference.[10]
- ¹³C NMR:** The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached halogens and the methoxy group.

Infrared (IR) Spectroscopy

The IR spectrum of **2,4-Dibromo-5-fluoroanisole** is expected to exhibit characteristic absorption bands for C-H, C=C (aromatic), C-O, C-Br, and C-F bonds. The fingerprint region will show a complex pattern unique to the molecule. The IR spectrum of the analogous 2,4-Dibromoanisole can be used as a reference.^[11]

Mass Spectrometry (MS)

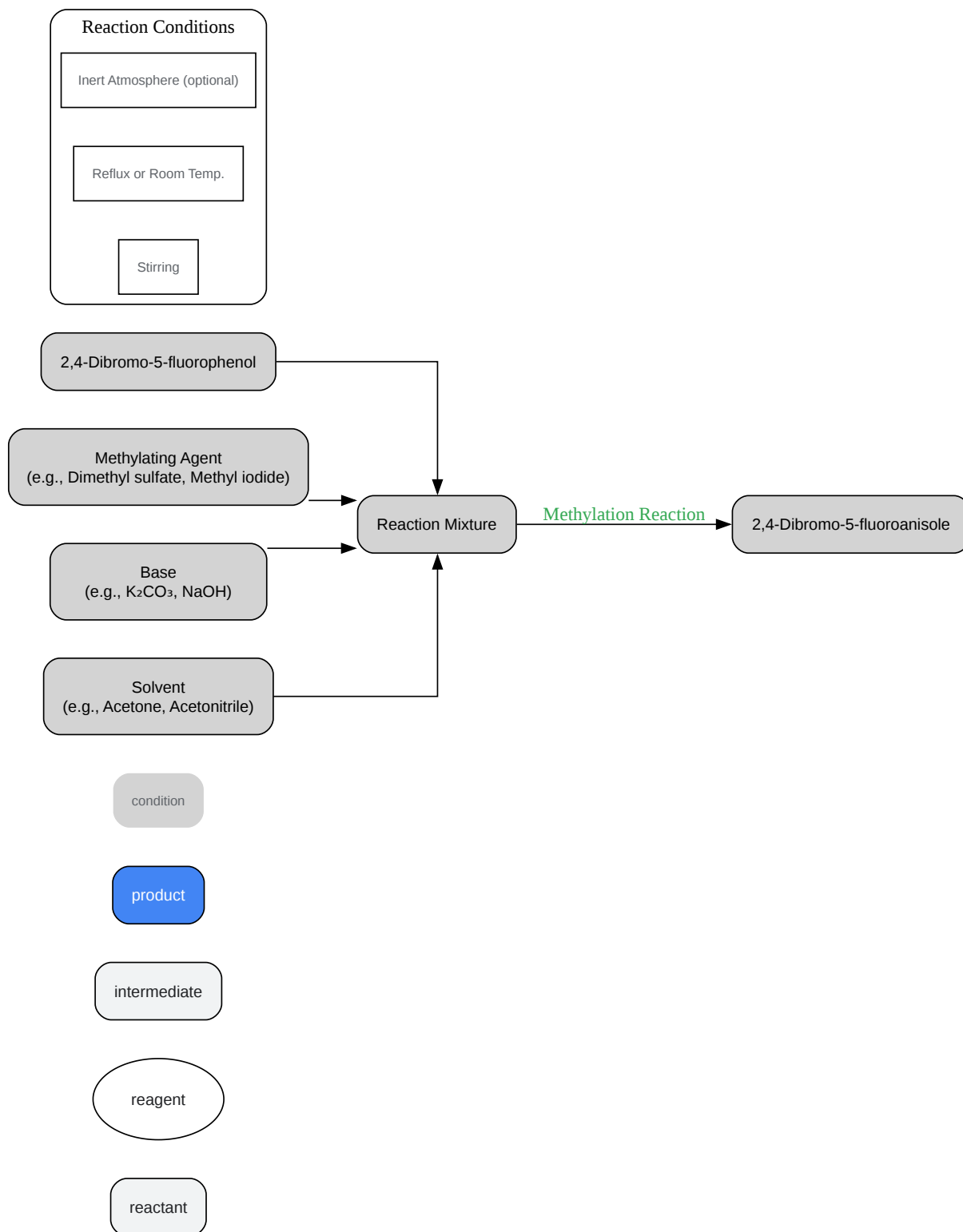
The mass spectrum of **2,4-Dibromo-5-fluoroanisole** will show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and bromine-containing fragments, with a relative intensity ratio of approximately 1:2:1.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of **2,4-Dibromo-5-fluoroanisole** is not widely published. However, a plausible synthetic route can be adapted from established methods for the synthesis of similar halogenated anisoles. One such common method is the Williamson ether synthesis, starting from the corresponding phenol.

A general procedure for the synthesis of a dibromo-fluoroanisole derivative would involve the methylation of the corresponding dibromo-fluorophenol.

Generalized Synthesis Workflow:



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Caption: Generalized workflow for the synthesis of **2,4-Dibromo-5-fluoroanisole**.

Applications in Research and Development

The unique substitution pattern of **2,4-Dibromo-5-fluoroanisole** makes it a highly valuable intermediate in the synthesis of complex organic molecules. The bromine atoms can serve as handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups. The fluorine atom can enhance the metabolic stability and binding affinity of the final products, which is a desirable feature in drug design.^[1]

Safety and Handling

As with any halogenated organic compound, **2,4-Dibromo-5-fluoroanisole** should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For specific handling and disposal procedures, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.^[12]^[13]

Signaling Pathways and Biological Activity

Currently, there is no publicly available information on the direct involvement of **2,4-Dibromo-5-fluoroanisole** in any specific signaling pathways or its inherent biological activity. Its primary role is as a building block for the synthesis of potentially bioactive molecules.

Conclusion

2,4-Dibromo-5-fluoroanisole is a chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While detailed spectral and synthesis data are not widely available, this guide provides a foundational understanding of its properties and potential applications based on available information and data from analogous compounds. Further research into the synthesis and characterization of this compound is warranted to fully explore its utility in organic synthesis.

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